Biochemical Selectivity: A 36-Fold Window for EGFR T790M/L858R Over Wild-Type in Cellular Assays
In cellular phosphorylation assays, this compound demonstrates a significant selectivity window for the drug-resistant EGFR T790M/L858R double mutant over wild-type EGFR. The compound inhibited mutant EGFR phosphorylation with an IC50 of 280 nM in H1975 cells, while the IC50 for wild-type EGFR phosphorylation in A549 cells was 10,000 nM [1]. This contrasts with the broader kinase inhibition profiles typical of other thiazolo[5,4-b]pyridine derivatives developed for different primary targets like c-KIT or PI3K [2].
| Evidence Dimension | EGFR T790M/L858R vs. WT Selectivity (Cellular IC50 Ratio) |
|---|---|
| Target Compound Data | IC50 (EGFR WT) / IC50 (EGFR T790M/L858R) = 10,000 nM / 280 nM ≈ 35.7-fold selectivity for the mutant |
| Comparator Or Baseline | Class-level comparison: Thiazolo[5,4-b]pyridine c-KIT inhibitors (e.g., compound 6r) are not reported to demonstrate a comparable EGFR mutant selectivity window, targeting c-KIT instead [2]. |
| Quantified Difference | This compound exhibits a quantified, measurable window of ~36-fold in favor of the mutant kinase, which is a critical parameter for validation lacking in most uncharacterized analogs. |
| Conditions | Cell-based assay measuring inhibition of autophosphorylation: H1975 cells (EGFR T790M/L858R) and A549 cells (EGFR WT) |
Why This Matters
This selectivity ratio is a critical quality control and selection metric for any team researching resistance mechanisms in NSCLC, as it directly impacts the effective concentration range usable in target engagement studies without inducing WT EGFR-related toxicity signals.
- [1] BindingDB. Affinity Data for BDBM50450874 (CHEMBL4213741). View Source
- [2] Nam, Y. et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15(1), 143. View Source
